molecular formula C21H35N5O4 B12113905 Lysylphenylalanyllysine

Lysylphenylalanyllysine

Cat. No.: B12113905
M. Wt: 421.5 g/mol
InChI Key: AZOFEHCPMBRNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysylphenylalanyllysine is a tripeptide composed of lysine, phenylalanine, and lysine residues. This compound is known for its bioactive properties and is often synthesized for various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysylphenylalanyllysine can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The synthesis begins with the attachment of the C-terminal amino acid (lysine) to the resin, followed by the stepwise addition of phenylalanine and the final lysine residue. Each amino acid addition involves deprotection and coupling steps, often facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process is optimized for efficiency and cost-effectiveness, often incorporating automated synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lysylphenylalanyllysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lysylphenylalanyllysine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of lysylphenylalanyllysine involves its interaction with specific molecular targets, such as enzymes and receptors. The lysine residues can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins, while the phenylalanine residue can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lysylphenylalanyllysine is unique due to its specific combination of lysine and phenylalanine residues, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse molecular targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFEHCPMBRNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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